Laminarinonaose
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Overview
Description
Laminarinonaose is a polysaccharide derived from brown algae, primarily composed of glucose units linked by β-1,3-glycosidic bonds with occasional β-1,6-glycosidic branches.
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminarinonaose can be extracted from brown algae through a series of steps involving:
Extraction: The algae are first dried and ground into a fine powder. The powder is then subjected to hot water extraction to dissolve the polysaccharides.
Purification: The extract is filtered to remove insoluble materials, followed by precipitation using ethanol to isolate the polysaccharides.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and chromatography techniques ensures high purity and yield. Enzymatic hydrolysis is preferred in industrial settings due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Laminarinonaose undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like periodate to cleave the glycosidic bonds and produce smaller fragments.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at low temperatures.
Substitution: Sulfation using chlorosulfonic acid in pyridine.
Major Products:
Oxidation: Produces smaller oligosaccharides and aldehyde-containing fragments.
Reduction: Results in the formation of polyalcohols.
Substitution: Yields sulfated or phosphorylated derivatives with enhanced bioactivity.
Scientific Research Applications
Laminarinonaose has diverse applications in scientific research:
Chemistry: Used as a substrate for studying enzyme activities, particularly glucanases and hydrolases.
Biology: Investigated for its role in plant immunity and as a prebiotic to promote beneficial gut microbiota.
Medicine: Explored for its antitumor, antioxidant, and anti-inflammatory properties. It is also used in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of bioethanol, cosmetics, and functional foods
Mechanism of Action
Laminarinonaose exerts its effects through various mechanisms:
Enzymatic Hydrolysis: It is hydrolyzed by glucanases, releasing glucose units that can be utilized by cells.
Immune Modulation: It activates immune cells such as macrophages and dendritic cells, enhancing the body’s defense mechanisms.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Laminarinonaose is compared with other similar polysaccharides such as:
Laminarin: A closely related polysaccharide with a similar structure but varying degrees of polymerization.
Cellulose: Another β-glucan with a linear structure, primarily found in plant cell walls.
Starch: Composed of α-glucans with both linear and branched structures, serving as an energy reserve in plants.
Uniqueness: this compound’s unique combination of β-1,3 and β-1,6 linkages, along with its bioactive properties, distinguishes it from other polysaccharides. Its ability to modulate immune responses and its potential in biomedical applications make it a compound of significant interest .
Properties
CAS No. |
112916-37-7 |
---|---|
Molecular Formula |
C₅₄H₉₂O₄₆ |
Molecular Weight |
1477.28 |
Synonyms |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Origin of Product |
United States |
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